molecular formula C20H19N5O3S B2588779 N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105204-53-2

N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2588779
CAS No.: 1105204-53-2
M. Wt: 409.46
InChI Key: CYHAXEGABKIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a novel, synthetically accessible compound that serves as a key intermediate or target molecule in medicinal chemistry and drug discovery research. Its complex structure, featuring a pyrazolopyridazine core linked to a furanylmethyl acetamide via a thioether bridge, is of significant interest for the development of new pharmacologically active agents. The pyrazolo[3,4-d]pyridazine scaffold is a known privileged structure in drug design, often associated with inhibiting various kinase targets . This specific molecular architecture, which incorporates a 2-methoxyphenyl substituent, suggests potential for high-affinity binding to enzyme active sites. Researchers are investigating this compound and its analogs primarily in the context of oncology research , where such heterocyclic systems have demonstrated potent antiproliferative activities. The primary research value lies in its utility as a chemical probe to study disease-associated biochemical pathways, particularly those driven by dysregulated kinase activity. Its mechanism of action is hypothesized to involve the competitive inhibition of ATP-binding sites on specific protein kinases, thereby modulating downstream signaling cascades critical for cell proliferation and survival. Further investigation is focused on optimizing its structure-activity relationships (SAR) to enhance potency and selectivity, making it a valuable tool for lead compound identification and validation in preclinical studies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-9,11H,10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAXEGABKIFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of 371.5 g/mol. The structure features a furan ring, a pyrazolo[3,4-d]pyridazine moiety, and a thioacetamide group, which are critical for its biological activity.

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes, including protein O-GlcNAc transferase, which plays a role in cellular signaling and metabolism .
  • Antiviral Properties : Studies have shown that derivatives of pyrazolo[3,4-d]pyridazine exhibit antiviral activity against several viral strains by interfering with viral replication processes .
  • Antiparasitic Activity : Compounds similar in structure have demonstrated effectiveness against Toxoplasma gondii and other parasites by inhibiting critical metabolic pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and its derivatives:

Activity EC50 (μM) Cell Type Reference
Reverse Transcriptase Inhibition0.20MT-4 Cells
Inhibition of TgCDPK10.14Tachyzoites
Protein O-GlcNAc Transferase Inhibition0.036HFF Cells
Antiviral Activity130.24Various Viral Strains

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Antiviral Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase at low concentrations (EC50 values ranging from 0.20 to 0.35 μM) .
  • Antiparasitic Effects : Another investigation into related compounds found substantial inhibition of Toxoplasma gondii invasion and replication in vitro, with EC50 values below 0.5 μM, indicating strong antiparasitic properties .
  • Cancer Research : Preliminary studies suggest potential anticancer effects through apoptosis induction in various cancer cell lines, although further research is needed to establish these findings conclusively.

Scientific Research Applications

Chemical Properties and Structure

N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is characterized by a complex structure that includes a furan moiety and a pyrazolo[3,4-d]pyridazine ring. Its molecular formula is C21H22N4O2SC_{21}H_{22}N_4O_2S with a molecular weight of approximately 394.5 g/mol. The compound is soluble in organic solvents and exhibits stability under physiological conditions.

Inhibition of O-linked beta-N-acetylglucosamine Transferase

One of the primary applications of this compound is its role as an inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT). OGT plays a crucial role in cellular signaling and metabolism by adding O-linked N-acetylglucosamine to serine and threonine residues on proteins. Inhibition of OGT has been linked to various therapeutic benefits, particularly in cancer treatment, as it can disrupt the survival signals in cancer cells .

Anticancer Properties

Research has demonstrated that the compound exhibits significant anticancer activity. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, compounds structurally similar to this compound have been tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, revealing promising results in terms of cytotoxicity and growth inhibition .

Therapeutic Potential

Given its biological activities, this compound holds promise for therapeutic applications:

Cancer Therapy

The compound's ability to inhibit OGT and induce apoptosis makes it a candidate for further development as an anticancer agent. Its efficacy against specific cancer types could lead to targeted therapies that minimize side effects associated with conventional chemotherapy.

Metabolic Disorders

Research into the role of OGT in metabolic diseases suggests that inhibitors like this compound could be beneficial in treating conditions such as type 2 diabetes and obesity by modulating glucose metabolism and insulin signaling pathways .

Case Studies

Several studies have documented the effects of compounds related to this compound:

StudyFindings
Šaˇ ckus et al. (2020)Investigated the anti-proliferative activity against K562 cells; identified structural modifications that enhance activity .
PMC Article (2019)Demonstrated broad-spectrum biological activities including antimicrobial properties; suggested further exploration into heterocyclic derivatives .
Patent WO2011033255A1Described the use of similar compounds in treating metabolic syndrome and CNS disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyridazine/Pyrimidine Cores

Compound 1 and 7 (from )
  • Core Structure : Pyrazolo[3,4-d]pyridazine (shared with the target compound).
  • Key Differences : Substituents in regions A (positions 39–44) and B (positions 29–36) differ, as inferred from NMR chemical shift variations (Figure 6 in ).
  • Implications : The unchanged chemical environment in most regions suggests conserved electronic properties, while altered shifts in regions A/B highlight substituent-driven steric or electronic effects.
Patent Example 83 (from )
  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyridazine in the target compound).
  • Key Differences: A pyrimidine ring replaces pyridazine, altering electron distribution. Substituents include fluorophenyl and chromenone groups instead of methoxyphenyl and furan.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters, contrasting with the target compound’s synthesis (likely involving thioacetamide reactions).

Acetamide Derivatives with Thioether Linkages

Compound 1a (from )
  • Structure : Features a pyrrolo[3,4-c]pyridine core with arylacetamide and thioether groups.
  • Synthesis : Prepared via thioacetamide and N-arylmaleimide condensation in 1,4-dioxane.
  • Contrast : The target compound’s pyridazine core and furan substituent likely result in distinct solubility and reactivity compared to 1a’s pyrrolopyridine system.

Physicochemical and Spectroscopic Properties

NMR Profiling
  • Target Compound vs. Rapa Analogues :
    • NMR data (Table 2 in ) show near-identical shifts for most protons, except regions A/B, indicating structural conservatism in the core.
  • Thermal Stability :
    • Patent compounds (e.g., Example 83) exhibit high melting points (302–304°C), suggesting the target compound may share similar thermal resilience due to aromatic stacking.
Molecular Weight and Mass Spectrometry
  • Target Compound : Estimated molecular weight ≈ 450–470 g/mol (based on structure).
  • Comparative Data: Example 83 in has a mass of 571.198 (M++1), reflecting larger substituents like chromenone.

Implications of Structural Variations

  • Bioactivity : Pyridazine/pyrimidine cores are associated with kinase inhibition, while thioacetamide linkages may enhance membrane permeability.
  • Lumping Strategy Relevance (): Compounds with shared cores (e.g., pyridazine derivatives) could be grouped for property prediction, though substituent variations necessitate experimental validation.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReaction TypeOptimal Temp (°C)SolventYield Range (%)
1Cyclization110–120DMF60–75
2Thioetheration0–10DCM45–60
3Acetamide coupling25–40THF70–85

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or preparative HPLC is critical to isolate the final product (>95% purity) .

Basic: Which analytical techniques are prioritized for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm; furan protons at δ 6.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (theoretical m/z ~452.6) .
  • HPLC-PDA : Monitors purity and detects by-products (C18 column, acetonitrile/water gradient) .

Q. Table 2: Analytical Techniques Comparison

TechniquePurposeSensitivityLimitations
NMRStructural confirmationHighRequires pure sample
HRMSMolecular weight verificationVery highCost-intensive
HPLC-PDAPurity assessmentModerateLimited to UV-active compounds

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

Answer: Discrepancies arise due to polymorphic forms or impurities. Mitigation strategies include:

  • Differential Scanning Calorimetry (DSC) : Determine melting point variability (e.g., endothermic peaks at 180–220°C) and identify polymorphs .
  • Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and solvents (DMSO, ethanol) under controlled agitation (25°C, 48 hrs) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., hydrogen bonding networks affecting solubility) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer: Focus on modifying:

  • Furan moiety : Replace with thiophene or pyrrole to assess heterocycle impact on bioactivity .
  • Methoxyphenyl group : Vary substituent positions (e.g., 3-methoxy vs. 4-fluoro) to evaluate electronic effects .

Q. Table 3: Suggested Analogs for SAR Studies

Analog StructureModificationAssay Target
Thiophene substitutionFuran → thiopheneKinase inhibition
4-Fluoro-phenyl variant2-methoxy → 4-fluoroAntimicrobial activity
Methyl removalRemove 4-methylCytotoxicity screening

Evaluate using in vitro assays (e.g., IC₅₀ in cancer cell lines, MIC for antimicrobial activity) .

Advanced: What strategies stabilize this compound during biological assays?

Answer: Instability in aqueous media (pH >7) necessitates:

  • Buffered solutions : Use phosphate buffer (pH 6.8) to minimize hydrolysis of the thioacetamide group .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the furan ring .
  • Lyophilization : Store as a lyophilized powder at -80°C to extend shelf life .

Basic: How to identify and control impurities during synthesis?

Answer: Common impurities include:

  • Unreacted intermediates : Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
  • Oxidation by-products : Use inert atmospheres (N₂/Ar) during thioether formation .

Purification via flash chromatography (hexane:EtOAc 3:1) reduces impurities to <2% .

Advanced: What in silico methods predict bioactivity and binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using the pyrazolo[3,4-d]pyridazine core as an anchor .
  • QSAR Modeling : Correlate logP values (calculated ~2.8) with cytotoxicity using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.